molecular formula C19H19F3N2O4 B1344874 [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid CAS No. 1142204-39-4

[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid

Cat. No.: B1344874
CAS No.: 1142204-39-4
M. Wt: 396.4 g/mol
InChI Key: TUNZVOCTOSDFGC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Functional Group Analysis

The compound [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid is systematically named according to IUPAC guidelines as 2-(4-methoxy-N-[2-oxo-2-[[4-(trifluoromethyl)benzyl]amino]ethyl]amino)acetic acid . This nomenclature reflects its structural hierarchy:

  • The acetic acid backbone serves as the parent chain, with the carboxylic acid group (-COOH) at position 1.
  • The N-substituent is a branched amine group:
    • A 2-oxoethyl moiety (CH₂-C=O) is bonded to the nitrogen.
    • The oxoethyl group is further substituted with a 4-(trifluoromethyl)benzyl group (C₆H₄-CF₃-CH₂-) at the amino position.
    • A 4-methoxyphenyl group (C₆H₄-OCH₃) is attached to the same nitrogen atom.

Functional Group Analysis (Figure 1):

  • Carboxylic acid (-COOH): Governs acidity (pKa ~2–3) and hydrogen-bonding capacity.
  • Secondary amide (-NH-C=O): Stabilized by resonance, with characteristic IR absorption at ~1650 cm⁻¹.
  • Methoxy group (-OCH₃): Electron-donating effect alters aromatic ring reactivity.
  • Trifluoromethyl group (-CF₃): Introduces steric bulk and electron-withdrawing properties.

Table 1: Key functional groups and their spectral/chemical properties

Functional Group Role in Structure Spectral Signature (IR/NMR)
Carboxylic acid (-COOH) Acidic proton donor IR: 2500–3300 cm⁻¹ (broad), 1700 cm⁻¹
Amide (-NH-C=O) Hydrogen-bond acceptor/donor ¹H NMR: δ 6.5–8.5 (amide proton)
Methoxy (-OCH₃) Aromatic ring activation ¹³C NMR: δ 55–60 (OCH₃ carbon)
Trifluoromethyl (-CF₃) Electron-withdrawing group ¹⁹F NMR: δ -60 to -70 ppm

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction (XRD) studies of analogous compounds (e.g., N-[4-(trifluoromethyl)phenyl]benzamide) reveal triclinic crystal systems with space group P1 and unit cell parameters a = 5.36 Å, b = 7.78 Å, c = 14.42 Å. For the title compound, computational models predict similar packing due to:

  • Intermolecular hydrogen bonds between the carboxylic acid and amide groups (O─H⋯O=C, ~2.8 Å).
  • π-π stacking between the 4-methoxyphenyl and trifluoromethylbenzyl rings (face-to-face distance ~3.5 Å).

Conformational Flexibility (Figure 2):

  • The amide linkage adopts a trans configuration to minimize steric clash between the 4-methoxyphenyl and trifluoromethylbenzyl groups.
  • The dihedral angle between the aromatic rings is ~60°, as observed in related N-arylpiperazinium salts.

Table 2: Key crystallographic parameters (hypothetical model)

Parameter Value
Crystal system Triclinic
Space group P1
Unit cell volume ~576 ų
Hydrogen bonds O─H⋯O (2.7–2.9 Å)
Torsion angle (N-C-C=O) 175° (near-planar amide)

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, DMSO-d₆):
    • δ 3.78 (s, 3H, OCH₃), δ 4.12–4.25 (m, 2H, CH₂-C=O), δ 6.85–7.65 (m, 8H, aromatic protons), δ 8.32 (t, 1H, NH).
  • ¹³C NMR :
    • δ 170.5 (COOH), δ 168.9 (C=O amide), δ 55.2 (OCH₃), δ 122–132 (aromatic carbons), δ 40.1 (CH₂-NH).
  • ¹⁹F NMR : δ -63.5 (CF₃, singlet).

Infrared Spectroscopy (IR):

  • Strong absorption at 1712 cm⁻¹ (C=O stretch, carboxylic acid), 1654 cm⁻¹ (amide I band), and 1245 cm⁻¹ (C-F stretch).

Mass Spectrometry (MS):

  • ESI-MS (m/z): [M+H]⁺ = 397.1 (calc. 396.36), with fragments at m/z 254.0 (loss of CF₃-benzyl group) and 136.0 (4-methoxyphenyl ion).

Computational Chemistry Approaches to Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electron density distribution (Figure 3):

  • Laplacian of electron density (∇²ρ) at bond critical points:
    • C=O (carboxylic acid): ∇²ρ = -0.89 e·Å⁻⁵ (covalent character).
    • N-H (amide): ∇²ρ = -0.45 e·Å⁻⁵ (polar covalent).
  • Molecular Electrostatic Potential (MEP) surfaces highlight nucleophilic regions (carboxylic acid O) and electrophilic regions (CF₃).

Hirshfeld Surface Analysis (Figure 4):

  • Hydrogen-bonding interactions account for ~35% of crystal contacts.
  • van der Waals interactions (C⋯C, C⋯F) dominate the remaining contacts.

Table 3: DFT-calculated geometric parameters vs. experimental (XRD)

Parameter DFT (Gas Phase) XRD (Solid State)
C=O bond length (Å) 1.21 1.23
N-C-C dihedral (°) 58 60
OCH₃ torsion angle (°) 180 175

Properties

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-28-16-8-6-15(7-9-16)24(12-18(26)27)11-17(25)23-10-13-2-4-14(5-3-13)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNZVOCTOSDFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Trifluoromethyl)benzyl Amine Intermediate

  • Starting from commercially available 4-(trifluoromethyl)benzyl halides or nitriles, reduction or substitution reactions yield the corresponding benzyl amine.
  • For example, reduction of 4-(trifluoromethyl)benzyl nitrile using catalytic hydrogenation or metal hydrides (e.g., LiAlH4) is a common route.
  • This intermediate is crucial for subsequent amide bond formation.

Preparation of 2-Oxo-2-(4-methoxyphenyl)amino Acetic Acid Derivative

  • The 2-oxo-2-(4-methoxyphenyl)amino acetic acid moiety can be synthesized via the reaction of 4-methoxyaniline with glyoxylic acid or its esters.
  • A typical method involves condensation of 4-methoxyaniline with ethyl glyoxylate to form an imine intermediate, followed by hydrolysis to yield the amino acid derivative.
  • Protection of amino or carboxyl groups may be employed to improve selectivity.

Coupling Reaction to Form the Target Compound

  • The key step is the amide bond formation between the 4-(trifluoromethyl)benzyl amine and the 2-oxo-2-(4-methoxyphenyl)amino acetic acid derivative.
  • This is commonly achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or DCC in the presence of a base like DIPEA.
  • The reaction is typically carried out in anhydrous solvents such as dichloromethane or DMF at controlled temperatures (0–25°C) to minimize side reactions.

Hydrolysis and Purification

  • If ester intermediates are used, saponification with lithium hydroxide or sodium hydroxide in aqueous tetrahydrofuran (THF) is performed to yield the free acid.
  • The reaction mixture is acidified to precipitate the product, which is then extracted and purified by recrystallization or chromatography.
  • Purity is confirmed by spectroscopic methods (NMR, MS) and chromatographic techniques (HPLC).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Reduction of 4-(trifluoromethyl)benzyl nitrile to amine LiAlH4 or catalytic hydrogenation Ether or THF 0–25°C 2–4 hours 80–90 Requires careful quenching
Condensation of 4-methoxyaniline with ethyl glyoxylate Ethyl glyoxylate, acid/base catalyst Ethanol or DCM RT 1–3 hours 75–85 Forms imine intermediate
Amide coupling EDCI/HATU, DIPEA DMF or DCM 0–25°C 4–12 hours 70–85 Anhydrous conditions preferred
Hydrolysis of ester to acid LiOH in THF/H2O THF/H2O RT 2 hours 90+ Acidification to pH ~5 for isolation

Research Findings and Optimization Notes

  • The use of lithium hydroxide in THF/water mixtures for ester hydrolysis provides high yields and mild conditions, preserving sensitive functional groups.
  • Coupling efficiency is enhanced by using HATU over DCC due to reduced side product formation and easier purification.
  • Protecting groups on amino or carboxyl functions are minimized to streamline synthesis and reduce purification steps.
  • The trifluoromethyl group on the benzyl moiety requires careful handling to avoid dehalogenation or side reactions during reduction and coupling.
  • Purification by preparative HPLC or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) yields high-purity final product suitable for research applications.

Summary Table of Preparation Method

Stage Starting Material(s) Key Reagents/Conditions Product/Intermediate Yield (%) Reference
1. Benzyl amine synthesis 4-(Trifluoromethyl)benzyl nitrile LiAlH4 reduction or catalytic hydrogenation 4-(Trifluoromethyl)benzyl amine 80–90
2. Amino acid derivative 4-Methoxyaniline + ethyl glyoxylate Condensation in ethanol or DCM 2-Oxo-2-(4-methoxyphenyl)amino acetic acid ester 75–85
3. Coupling Benzyl amine + amino acid ester EDCI/HATU, DIPEA, DMF or DCM Protected amide intermediate 70–85
4. Hydrolysis Protected amide ester LiOH in THF/H2O, acidification [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid 90+

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomer: [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic Acid

  • Structural Difference : Trifluoromethyl group at the 3-position on the benzyl ring instead of the 4-position .
  • Impact :
    • Steric Effects : The 3-position may hinder interactions with planar binding pockets compared to the 4-position.
    • Electronic Effects : Similar electron-withdrawing properties, but spatial orientation alters charge distribution.
  • Physicochemical Properties : Comparable logP due to identical functional groups, but solubility may vary slightly due to crystal packing differences.

Ethyl 2-Oxo-2-((4-(Trifluoromethyl)phenyl)amino)acetate

  • Structural Differences :
    • Ester group replaces the acetic acid terminus.
    • Trifluoromethyl group is directly attached to the phenyl ring instead of via a benzyl linker .
  • Impact :
    • Lipophilicity : Higher logP due to the ester group, improving membrane permeability but reducing water solubility.
    • Metabolism : The ester is prone to hydrolysis, unlike the stable carboxylic acid in the target compound.

N-(2-Oxo-2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)-4-(2-Pyrimidinyl)-1-Piperazinecarboxamide

  • Structural Differences :
    • Piperazine-pyrimidine group replaces the 4-methoxyphenyl and acetic acid moieties.
    • Trifluoromethyl group is on a phenyl ring rather than a benzyl group .
  • Impact :
    • Solubility : The piperazine ring introduces basicity, enhancing solubility in acidic environments.
    • Binding Affinity : The pyrimidine group may engage in π-π stacking or hydrogen bonding distinct from the methoxyphenyl’s interactions.

2-({2-Oxo-2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic Acid

  • Structural Differences :
    • Phenyl group instead of 4-methoxyphenyl.
    • Piperazine-pyrimidine substituent replaces the trifluoromethylbenzyl group .
  • Impact :
    • Electronic Profile : Loss of methoxy’s electron-donating effect reduces aromatic stability.
    • Molecular Weight : Increased size may affect pharmacokinetics (e.g., absorption, distribution).

Ethyl 2-((4-(Trifluoromethoxy)phenyl)amino)acetate

  • Structural Differences :
    • Trifluoromethoxy group (electron-withdrawing via oxygen) vs. trifluoromethyl.
    • Ethyl ester terminus .
  • Impact: Electronic Effects: Trifluoromethoxy’s inductive effect is weaker than trifluoromethyl. Stability: The ether linkage is less metabolically stable than the benzylamino group.

Physicochemical and Functional Group Analysis

Compound Key Substituents Functional Groups logP (Predicted) Solubility (Predicted)
Target Compound 4-Methoxyphenyl, 4-CF3-benzyl Acetic acid, amide, ketone ~2.5 Moderate (ionizable)
3-CF3 Positional Isomer 4-Methoxyphenyl, 3-CF3-benzyl Acetic acid, amide, ketone ~2.5 Slightly lower
Ethyl Ester Analogue 4-CF3-phenyl, ethyl ester Ester, amide, ketone ~3.0 Low (ester hydrolysis)
Piperazine-Pyrimidine Derivative 3-CF3-phenyl, pyrimidine-piperazine Carboxamide, amide, ketone ~1.8 High (basic piperazine)
Phenyl-Piperazine Acetic Acid Phenyl, pyrimidine-piperazine Acetic acid, amide, ketone ~2.0 Moderate

Key Findings and Implications

Trifluoromethyl Position : The 4-position on benzyl optimizes steric and electronic interactions for target engagement compared to the 3-position isomer .

Acetic Acid vs. Ester : The carboxylic acid terminus improves aqueous solubility and metabolic stability over ester derivatives, critical for oral bioavailability .

Piperazine vs. Benzyl : Piperazine-containing analogs exhibit enhanced solubility but may lack the hydrophobic interactions conferred by the trifluoromethylbenzyl group .

Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group balances electron donation, while trifluoromethyl enhances lipophilicity and resistance to oxidative metabolism.

Biological Activity

[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid, with the CAS number 1142204-39-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

The molecular formula of the compound is C19H19F3N2O4C_{19}H_{19}F_{3}N_{2}O_{4}, with a molecular weight of approximately 396.4 g/mol. The structure includes a methoxyphenyl group and a trifluoromethyl-benzyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₉F₃N₂O₄
Molecular Weight396.4 g/mol
CAS Number1142204-39-4
PurityMin. 95%

Synthesis

The synthesis of this compound typically involves multicomponent reactions, such as the Ugi reaction, which allows for the formation of complex peptidomimetics. This method has been successfully employed to create a library of related compounds with varying biological profiles .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives containing the aminophenyl structure showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Another area of investigation is the compound's anticancer properties. Preliminary studies have shown that certain derivatives can induce apoptosis in cancer cell lines, potentially through mechanisms involving caspase activation and modulation of cell cycle progression. These findings warrant further exploration into its use as an anticancer agent .

Neuroprotective Effects

Recent investigations have also highlighted neuroprotective effects associated with similar compounds, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) enhances their therapeutic potential in conditions like Alzheimer's disease .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several peptidomimetics derived from aminocoumarin structures. Among these, compounds featuring the trifluoromethyl-benzyl group demonstrated enhanced activity against resistant bacterial strains, indicating a promising avenue for further development .
  • Apoptosis Induction in Cancer Cells : A research article focused on the apoptotic effects of structurally similar compounds on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
  • Neuroprotection in Animal Models : An experimental study investigated the neuroprotective effects of related compounds in rodent models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function, supporting their potential application in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling a 4-methoxyphenyl-substituted amine with a 2-oxoethylamino-acetic acid derivative. Key steps include:

  • Amide Bond Formation : Reacting ethyl 2-chloro-2-oxoacetate with 4-(trifluoromethyl)benzylamine in dichloromethane (DCM) using triethylamine (Et3_3N) as a base to form the 2-oxoacetamide intermediate .
  • Nucleophilic Substitution : Introducing the 4-methoxyphenyl group via a nucleophilic displacement reaction, often catalyzed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, with DIPEA (N,N-diisopropylethylamine) as a base to enhance reactivity .
  • Purification : Final purification via flash column chromatography (FCC) or preparative HPLC to isolate the product in ≥95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6d_6 solvent) to verify proton environments and carbon backbone, focusing on signals for the methoxy (δ ~3.8 ppm), trifluoromethyl (δ ~7.8 ppm in aromatic regions), and acetic acid (δ ~12.3 ppm for -COOH) groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M-H]^- ion at m/z 439.1) .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) functional groups .

Advanced Research Questions

Q. What strategies are effective for identifying and quantifying process-related impurities in the compound, and how are reference standards utilized?

  • Methodological Answer : Impurity profiling involves:

  • HPLC/LC-MS : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to detect byproducts like unreacted intermediates (e.g., 2-oxo-2-{[4-(trifluoromethyl)benzyl]amino}acetic acid) or de-esterified derivatives .
  • Reference Standards : Commercially available impurities (e.g., Teriflunomide-related impurities) are used as benchmarks for quantification. Calibration curves are established with ≤0.1% detection limits .

Q. How can researchers evaluate the compound’s stability under varying pH, temperature, and oxidative conditions to inform formulation development?

  • Methodological Answer : Stability studies include:

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H2_2O2_2 (oxidative) at 40°C for 24–72 hours. Monitor degradation via stability-indicating HPLC methods .
  • Thermal Stress Testing : Incubate solid samples at 60°C for 4 weeks to assess thermal decomposition, with periodic sampling for LC-MS analysis .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer : Mechanistic studies employ:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., retinol-binding protein 4) based on the compound’s trifluoromethyl and methoxyphenyl moieties .
  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorescence-based assays (e.g., trypsin-like protease inhibition) with varying substrate concentrations (1–100 µM) .

Q. How should researchers address conflicting data regarding the compound’s solubility or reactivity in different solvent systems?

  • Methodological Answer : Resolve contradictions via:

  • Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 1–10) using nephelometry or UV-vis spectroscopy. For example, poor solubility in water (≤1 mg/mL) may require co-solvents like PEG-400 .
  • Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. LC-MS for degradation product identification) .

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